molecular formula C7H4BrClF3N B1377144 4-(Bromomethyl)-2-chloro-6-(trifluoromethyl)pyridine CAS No. 1227575-01-0

4-(Bromomethyl)-2-chloro-6-(trifluoromethyl)pyridine

Cat. No. B1377144
CAS RN: 1227575-01-0
M. Wt: 274.46 g/mol
InChI Key: IFHISFXCMQUNTL-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-chloro-6-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of halogenated heterocycles . It contains a pyridine ring, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of 4-(Bromomethyl)-2-chloro-6-(trifluoromethyl)pyridine and its derivatives can be achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .


Molecular Structure Analysis

The molecular structure of 4-(Bromomethyl)-2-chloro-6-(trifluoromethyl)pyridine is characterized by the presence of a fluorine atom and a pyridine in their structure . Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

The chemical reactions involving 4-(Bromomethyl)-2-chloro-6-(trifluoromethyl)pyridine are diverse. For instance, it can undergo electrophilic introduction of the halogen in the 5-position of 2- or 4-pyrimidinones . It can also participate in the bromodeoxygenation of pyrimidinones or thiopyrimidinones using phosphorus tribromide, and the partial debromination of dibromo-4-(trifluoromethyl)pyrimidines .

Scientific Research Applications

Pharmaceuticals

In the pharmaceutical industry, this compound serves as a versatile intermediate for the synthesis of various drugs. Its unique structure allows for the introduction of fluorine atoms into drug molecules, which can significantly alter their metabolic stability and bioavailability . For example, the trifluoromethyl group can increase the lipophilicity of a compound, potentially improving its ability to cross biological membranes and reach therapeutic targets.

Agrochemicals

The trifluoromethyl group is a common feature in many agrochemicals due to its ability to resist degradation from environmental factors . This compound can be used to develop new pesticides and herbicides with enhanced efficacy and longer shelf life, contributing to more sustainable agricultural practices.

Material Science

In material science, 4-(Bromomethyl)-2-chloro-6-(trifluoromethyl)pyridine can be utilized to create advanced polymers and coatings . The introduction of fluorinated pyridines into materials can lead to improved resistance to heat, chemicals, and UV radiation, making them suitable for a wide range of applications, from aerospace to consumer goods.

Organic Synthesis

This compound is a valuable building block in organic synthesis. It can undergo various chemical reactions, such as cross-coupling, to form complex organic structures . Its reactivity towards nucleophiles and electrophiles makes it a key component in constructing heterocyclic compounds, which are prevalent in many natural products and medicinal agents.

Chemical Research

In chemical research, 4-(Bromomethyl)-2-chloro-6-(trifluoromethyl)pyridine is used to explore new chemical reactions and pathways . Its unique reactivity profile enables the discovery of novel chemical transformations, which can lead to the development of new synthetic methodologies.

Biochemistry

In biochemistry, fluorinated compounds like this one are used to study enzyme mechanisms and protein interactions . The incorporation of fluorine atoms into biomolecules can provide insights into their function and dynamics, aiding in the design of targeted therapies and diagnostic tools.

Safety and Hazards

4-(Bromomethyl)-2-chloro-6-(trifluoromethyl)pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .

Future Directions

The demand for 4-(Bromomethyl)-2-chloro-6-(trifluoromethyl)pyridine and its derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of this compound will be discovered in the future .

Mechanism of Action

Target of Action

It’s known that bromomethyl compounds often participate in carbon-carbon bond forming reactions .

Mode of Action

The compound 4-(Bromomethyl)-2-chloro-6-(trifluoromethyl)pyridine likely participates in carbon-carbon bond forming reactions such as the Suzuki–Miyaura cross-coupling . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which 4-(Bromomethyl)-2-chloro-6-(trifluoromethyl)pyridine may participate, conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this reaction would depend on the specific context in which the reaction is taking place.

Result of Action

The molecular and cellular effects of 4-(Bromomethyl)-2-chloro-6-(trifluoromethyl)pyridine’s action would depend on the specific biochemical context in which it is used. As a participant in the Suzuki–Miyaura cross-coupling reaction, it could contribute to the formation of new carbon-carbon bonds .

Action Environment

The action, efficacy, and stability of 4-(Bromomethyl)-2-chloro-6-(trifluoromethyl)pyridine can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, the reaction environment could significantly impact the compound’s action.

properties

IUPAC Name

4-(bromomethyl)-2-chloro-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3N/c8-3-4-1-5(7(10,11)12)13-6(9)2-4/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFHISFXCMQUNTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101219087
Record name 4-(Bromomethyl)-2-chloro-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101219087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Bromomethyl)-2-chloro-6-(trifluoromethyl)pyridine

CAS RN

1227575-01-0
Record name 4-(Bromomethyl)-2-chloro-6-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227575-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Bromomethyl)-2-chloro-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101219087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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